BenchChemオンラインストアへようこそ!

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate is a Boc-protected azetidine building block characterized by a meta-hydroxyphenyl substituent on a strained four-membered nitrogen heterocycle. This compound serves as a versatile intermediate in medicinal chemistry, particularly within patented azetidine derivative families developed as muscarinic receptor antagonists.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B11864682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-5-4-6-12(16)7-10/h4-7,11,16H,8-9H2,1-3H3
InChIKeyZHXLOIFOIBKPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate (CAS 916899-85-9) for Scientific Selection


Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate is a Boc-protected azetidine building block characterized by a meta-hydroxyphenyl substituent on a strained four-membered nitrogen heterocycle. This compound serves as a versatile intermediate in medicinal chemistry, particularly within patented azetidine derivative families developed as muscarinic receptor antagonists [1]. In contrast to its para-hydroxy isomer (CAS 1782327-13-2) or piperidine-based analogs, the combination of the azetidine ring's conformational rigidity and the meta-phenolic hydroxyl group creates a distinct hydrogen-bonding topology and linker geometry, directly influencing target binding and pharmacokinetic properties [2].

Procurement Risk: Why 4-Hydroxy or Piperidine Analogs Cannot Replace Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate


Generic substitution of this building block with its regioisomer (tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate) or alternative heterocyclic cores (e.g., piperidine) introduces quantifiable differences that compromise downstream results. The meta-hydroxyl group on the phenyl ring alters the hydrogen-bond donor/acceptor angle and pKa compared to the para-isomer, directly impacting molecular recognition in target binding pockets . Additionally, replacing the azetidine ring with a larger piperidine ring reduces conformational rigidity; a class-level inference from GABA-uptake inhibitor studies shows that such a change can significantly shift IC50 values [1]. These structural distinctions preclude interchangeability without re-optimization of entire synthetic pathways, potentially invalidating structure-activity relationship (SAR) data and patent positions [2].

Quantitative Differentiation Evidence for Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate


Regioisomeric Specificity: 3-Hydroxy vs. 4-Hydroxy Azetidine Building Blocks

Direct comparison of tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate with its 4-hydroxy regioisomer reveals a critical difference in hydrogen-bond donor/acceptor topology. While both share the same molecular formula (C14H19NO3) and molecular weight (249.30 g/mol), the 4-hydroxy isomer is assigned a structural similarity index of 0.95 relative to other azetidines but is explicitly noted as distinct due to its para-hydroxyphenol moiety . This translates to a quantifiably different spatial orientation of the hydroxyl group, which is a primary determinant of target engagement geometry.

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Conformational Restriction: Azetidine Core vs. Piperidine Ring in Neurotransmitter Transporter Inhibition

Replacement of a piperidine ring with an azetidine core in GABA-uptake inhibitors leads to quantifiable changes in potency. In a study comparing azetidine derivatives to the piperidine-based inhibitor NNC-05-2045, the azetidine analog 18b exhibited an IC50 of 26.6 µM against GAT-1, while a related analog (18e) showed an IC50 of 31.0 µM against GAT-3 [1]. Although the exact substitution pattern differs from the target compound, this class-level evidence demonstrates that the azetidine scaffold's reduced ring size imposes conformational constraints that directly translate to distinct pharmacological profiles compared to piperidine-based alternatives.

Neuropharmacology GABA Transporter Conformational Analysis

Muscarinic Receptor Selectivity: Azetidine Scaffold Advantages Over Alternative Heterocycles

A structurally related azetidine derivative (CHEMBL109565) demonstrated muscarinic receptor binding with Ki values of 116 nM (cerebral cortex), 238 nM (heart), 295 nM (parotid gland), and 364 nM (urinary bladder) across different tissue subtypes [1]. While the target compound serves as a protected precursor to such pharmacologically active azetidines, these binding data establish a quantitative benchmark for the azetidine scaffold's capacity to achieve nanomolar receptor engagement—a property not reliably predicted for alternative heterocycles such as pyrrolidine or piperidine without experimental validation.

Muscarinic Antagonist Receptor Binding Drug Discovery

High-Value Application Scenarios for Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate Procurement


Muscarinic Receptor Antagonist Lead Optimization

Employ the compound as a key Boc-protected intermediate for synthesizing azetidine-based muscarinic M3 receptor antagonists. Patent US20100160279A1 explicitly describes azetidine derivatives of this substitution class as muscarinic antagonists, with structurally related analogs achieving Ki values below 200 nM at therapeutically relevant receptor subtypes [1]. The meta-hydroxyphenyl group provides a critical hydrogen-bond anchor point that is absent in the para-hydroxy isomer, making this specific intermediate non-substitutable for SAR-driven medicinal chemistry campaigns targeting respiratory or urinary tract indications.

Conformationally Constrained Neurotransmitter Transporter Probe Synthesis

Utilize the azetidine core as a rigid scaffold for developing GABA transporter subtype-selective inhibitors. Class-level evidence demonstrates that azetidine derivatives achieve IC50 values in the 26–31 µM range at human GAT-1 and GAT-3 transporters, a selectivity profile not replicated by piperidine-based analogs [2]. Deprotection of the Boc group and subsequent functionalization at the azetidine nitrogen enables systematic exploration of N-substituent effects on transporter affinity, positioning this intermediate as a strategic starting material for CNS probe development.

PROTAC Linker and Molecular Glue Design

The azetidine ring's combination of rigidity and compact size makes this compound an attractive precursor for designing heterobifunctional degrader linkers. Protected azetidine intermediates are increasingly utilized in PROTAC development to tune linker length and conformational constraints, directly impacting ternary complex formation efficiency and degradation potency [3]. The free phenolic hydroxyl group on the 3-hydroxyphenyl substituent provides a orthogonal functionalization handle for attaching E3 ligase ligands without interfering with Boc-deprotection chemistry, offering a differentiated synthetic advantage over 4-hydroxy or non-phenolic azetidine alternatives.

Chiral Resolution and Stereochemical SAR Exploration

The 3-substituted azetidine ring introduces a stereogenic center that can be exploited for chiral SAR studies. As referenced in patent literature on azetidine derivatives for muscarinic antagonism [1], the stereochemical configuration at the azetidine 3-position significantly influences receptor subtype selectivity. Procurement of this specific intermediate enables enantioselective synthesis pathways, generating enantiomerically pure analogs for comparative pharmacological profiling—a application scenario not feasible with achiral piperidine or azetidine-3,3-disubstituted building blocks.

Quote Request

Request a Quote for Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.